molecular formula C11H8N6 B043432 2-Azido-3-methylimidazo[4,5-f]quinoline CAS No. 115397-29-0

2-Azido-3-methylimidazo[4,5-f]quinoline

Cat. No. B043432
M. Wt: 224.22 g/mol
InChI Key: DYMXFVKLXKRJTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-azido-3-methylimidazo[4,5-f]quinoline involves generating a highly reactive nitrene or nitrenium ion through thermolysis or photolysis. This reactive species can further react with water or DNA to produce mutagenic effects. This synthetic approach offers a pathway to studying the mutagenicity of related compounds by generating reactive electrophilic species without enzymatic involvement (Wild & Dirr, 1988).

Molecular Structure Analysis

The molecular structure of 2-azido-3-methylimidazo[4,5-f]quinoline and its derivatives plays a crucial role in their biological activity. Structural modifications, such as methyl substitution, have shown to significantly affect mutagenicity. Specifically, the introduction of a methyl group at certain positions on the imidazo[4,5-f]quinoline ring system can enhance or reduce mutagenic potential, indicating the importance of molecular structure in determining biological activity (Nagao et al., 1981).

Chemical Reactions and Properties

The azido group in 2-azido-3-methylimidazo[4,5-f]quinoline undergoes photolytic or thermolytic decomposition to form a highly reactive nitrene or nitrenium ion. This reactive species can interact with nucleophiles, such as water or nucleobases in DNA, leading to the formation of mutagenic N-hydroxy-IQ derivatives or direct DNA adducts, underlying its mutagenic and potentially carcinogenic properties (Wild & Dirr, 1988).

Scientific Research Applications

  • Carcinogenicity : Azido-IQ is recognized as a carcinogen, particularly in the context of its presence in cooked foods like broiled sardines and fried beef. Studies have shown high incidences of tumors in specific animal models, including F344 rats, with tumors developing in areas such as the Zymbal gland, colon, and small intestine (Takayama et al., 1984).

  • Metabolic Activation and Mutagenicity : The compound undergoes metabolic activation leading to mutagenicity. For instance, oxidation at specific positions and type II conjugation reactions in rats lead to significant metabolic products (Luks et al., 1989). Additionally, the metabolic activation of Azido-IQ to a mutagenic intermediate is mainly catalyzed by a specific form of cytochrome P-450 (Yamazoe et al., 1983).

  • Photolytic Generation of Reactive Derivatives : Azido-IQ can be photolyzed to produce highly reactive and mutagenic nitrene derivatives. This process serves as a non-enzymatic method for generating short-lived and highly reactive electrophilic species (Wild & Dirr, 1988).

  • DNA Adduct Formation : This compound is known to form specific DNA adducts in target tissues, which is a critical step in carcinogenesis. Studies have found such adducts in various organs, indicating a wide potential impact (Schut et al., 1988).

properties

IUPAC Name

2-azido-3-methylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6/c1-17-9-5-4-8-7(3-2-6-13-8)10(9)14-11(17)15-16-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMXFVKLXKRJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151065
Record name 2-Azido-3-methylimidzo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-3-methylimidazo[4,5-f]quinoline

CAS RN

115397-29-0
Record name 2-Azido-3-methylimidzo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115397290
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azido-3-methylimidzo(4,5-f)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
D Wild, A Dirr - Carcinogenesis, 1988 - academic.oup.com
Azido-IQ (2-azido-3-methylimidazo[4,5- f quinoline), a novel analog of the food mutagen and carcinogen IQ (2-amino-3-methylimidazo[4,5- f ]quinoline) was synthesized and …
Number of citations: 15 academic.oup.com
VM Lakshmi, FF Hsu, HAJ Schut… - Chemical research in …, 2006 - ACS Publications
2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx) is a nitrosation product of the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and is …
Number of citations: 11 pubs.acs.org
A Dirr, I Fasshauer, D Wild, D Henschler - … at the Subcellular Level to Toxic …, 1989 - Springer
The food mutagen and carcinogen IQ (Sugimura et al 1986), a heterocyclic aromatic amine, produces several DNA-adducts in Salmonella bacteria and in rat hepatocytes; they have …
Number of citations: 4 link.springer.com
E Wolz, W Pfau, GH Degen - Food and chemical toxicology, 2000 - Elsevier
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) is a known multisite carcinogen in rodents and a potent mutagen in acetyltransferase-proficient Salmonella typhimurium strains on …
Number of citations: 22 www.sciencedirect.com
D Wild, RS Kerdar - Zeitschrift für Lebensmitteluntersuchung und …, 1998 - Springer
Relationships between the chemical structure of aromatic amines (including heterocyclic food mutagens) and genotoxic potency were originally established on the basis of Salmonella …
Number of citations: 8 link.springer.com
VM Lakshmi, WM Nauseef, TV Zenser - Journal of Biological Chemistry, 2005 - ASBMB
Nitrosation is an important reaction elicited by nitric oxide (NO). To better understand how nitrosation occurs in biological systems, we assessed the effect of myeloperoxidase (MPO), a …
Number of citations: 43 www.jbc.org
HAJ Schut, EG Snyderwine - Carcinogenesis, 1999 - academic.oup.com
The heterocyclic amines (HCAs) are a family of mutagenic/carcinogenic compounds produced during the pyrolysis of creatine, amino acids and proteins. The major subclass of HCAs …
Number of citations: 459 academic.oup.com
YH He, HAJ Schut - photographic prints are available for any … - search.proquest.com
2-Amino-1-methyl-6-pheny limidazo [4, 5-b] pyridine (PhLP) and 2-amino-3-methylimidazo [4, 5-f J quinoline (IQ) are two important heterocyclic amines formed in proteinaceous foods …
Number of citations: 0 search.proquest.com
MS Solomon, PML Morgenthaler, RJ Turesky… - Journal of Biological …, 1996 - ASBMB
The mutagenic specificity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a food-borne mutagen and carcinogen, was studied. Plasmid pK19 was modified by photolysis with …
Number of citations: 23 www.jbc.org
D Wild - Advances in Mutagenesis Research, 1993 - Springer
At the end of the last century, the arylamine aniline was suspected to be the cause of the high frequency of bladder cancer which was noted in dyestuff workers. Although it was later …
Number of citations: 1 link.springer.com

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